Methyl 1-methylimidazole-2-carboxylic acid

Übersicht

Beschreibung

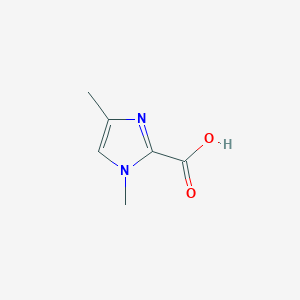

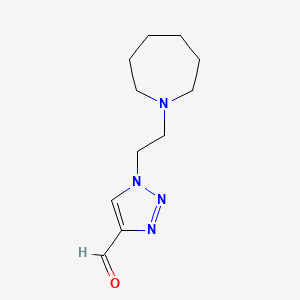

“Methyl 1-methylimidazole-2-carboxylic acid” is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 1 and 2 respectively . It has a role as a metabolite .

Synthesis Analysis

The synthesis of 1-Methylimidazole, a similar compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular formula of “Methyl 1-methylimidazole-2-carboxylic acid” is C5H6N2O2 . The molecular weight is 126.11 g/mol . The IUPAC name is 1-methylimidazole-2-carboxylic acid .Physical And Chemical Properties Analysis

“Methyl 1-methylimidazole-2-carboxylic acid” has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 126.042927438 g/mol .Wissenschaftliche Forschungsanwendungen

Glycosylation Protocol

Methyl 1-methylimidazole-2-carboxylic acid is used in the development of a mild glycosylation protocol . This glycosylation can be promoted by a series of metal triflates and triflimides, especially Cu(OTf) 2 . The reaction is initiated by activation of the glycosyl ester donor via coordination with the metal cation assisted by the adjacent 1-methylimidazole chelating group .

Synthesis of Glycosyl Donors

This compound plays a significant role in the design, synthesis, and glycosylation reactivity evaluation of glycosyl donors bearing novel anomeric leaving groups . These donors have occupied an important position due to their convenience of preparation, shelf stability, ease of activation, and high glycosylation efficiency .

Mimic Aspects of Diverse Imidazole-based Biomolecules

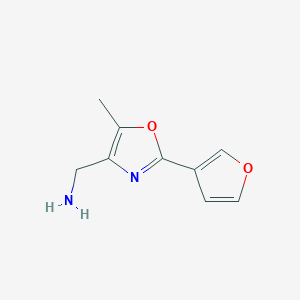

1-Methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules . This makes it a valuable tool in the research laboratory for studying the structure and function of these biomolecules .

Precursor for the Synthesis of the Methylimidazole Monomer

1-Methylimidazole is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polymers can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner .

Specialty Solvent

1-Methylimidazole is a colourless liquid that is used as a specialty solvent . Its unique chemical properties make it suitable for use in a variety of industrial and laboratory applications .

Base in Chemical Reactions

1-Methylimidazole serves as a base in various chemical reactions . Its basicity is slightly higher than imidazole, making it a useful component in certain chemical processes .

Wirkmechanismus

Target of Action

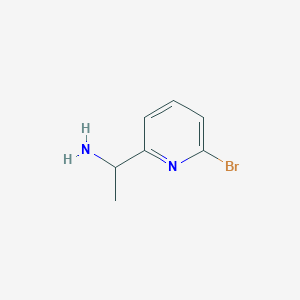

Methyl 1-methylimidazole-2-carboxylic acid is a derivative of 1-Methylimidazole . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Mode of Action

1-methylimidazole, a related compound, is known to form octahedral ions with fe, co, ni, and a square-planar ion with cu . It also forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh(CO)2Cl]2 . These interactions could potentially influence the activity of the target proteins.

Eigenschaften

IUPAC Name |

1,4-dimethylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKBASKDJIQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methylimidazole-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)

![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)